Biological Functions and Metabolic Significance of 15-keto-PGF2
Biological Functions and Metabolic Significance of 15-keto-PGF2
Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Lipidomic Researchers, and Pharmacologists
Executive Summary
15-keto-Prostaglandin F2
For drug development professionals, 15-keto-PGF2
Biosynthesis and Metabolic Gating
The biological lifespan of PGF2
The 15-PGDH Checkpoint
The conversion of PGF2
-
Enzyme: 15-hydroxyprostaglandin dehydrogenase (15-PGDH / HPGD).[1][2][3]
-
Substrate: PGF2
(High affinity for FP receptor).[4] -
Product: 15-keto-PGF2
(Low affinity for FP receptor). -
Clinical Relevance: 15-PGDH is a recognized tumor suppressor. In colorectal and breast cancers, 15-PGDH is often downregulated, leading to the accumulation of proliferative PGF2
and PGE2. Therefore, restoring the flux toward 15-keto-PGF2 is a therapeutic goal.
Pathway Visualization
The following diagram illustrates the catabolic flux from active signaling to excretion.
Figure 1: The metabolic inactivation pathway of PGF2
Receptor Pharmacology & Biological Activity
Understanding the differential affinity between the parent lipid and its 15-keto metabolite is essential for interpreting off-target effects and potency assays.
FP Receptor Interaction
The Prostaglandin F (FP) receptor requires the 15-hydroxyl group and the
| Compound | FP Receptor Affinity ( | Biological Activity (Smooth Muscle) | Stability ( |
| PGF2 | High (~1-10 nM) | Potent Contraction | < 1-2 min (Plasma) |
| 15-keto-PGF2 | Low (> 1000 nM) | Weak / Inactive | Transient |
| PGFM | Negligible | Inactive | Stable (Hours) |
Note: While 15-keto-PGF2
Signal Termination Mechanism
In mammalian tissues, the primary "function" of 15-keto-PGF2
Analytical Methodologies: LC-MS/MS Quantification
Due to the transient nature of 15-keto-PGF2
Protocol: Targeted Lipidomics for 15-keto-PGF2
Objective: Quantify 15-keto-PGF2
Step 1: Sample Preparation & Extraction
-
Homogenization: Homogenize tissue in ice-cold PBS containing 10 µM indomethacin (to stop COX activity) and 0.005% BHT (antioxidant).
-
Internal Standard: Spike samples with 5 ng of deuterated internal standard (PGF2
-d4 or 15-keto-PGF2 -d4 if available). -
Solid Phase Extraction (SPE):
-
Drying: Evaporate ethyl acetate under a stream of nitrogen. Reconstitute in 100 µL Mobile Phase A/B (50:50).
Step 2: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[10]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[10]
-
Ionization: Electrospray Ionization (ESI) in Negative Mode .[10]
MRM Transitions (Critical for Specificity):
The ketone group alters the fragmentation pattern compared to PGF2
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| 15-keto-PGF2 | 351.2 | 289.2 | -22 |
| PGF2 | 353.2 | 193.1 | -30 |
| PGFM | 353.2 | 317.1 | -25 |
Note: 15-keto-PGF2
Experimental Workflow: 15-PGDH Activity Assay
To assess the capability of a tissue or cell line to generate 15-keto-PGF2
Principle
The conversion of PGF2
Protocol Steps
-
Lysate Preparation: Lyse cells in cold lysis buffer (Tris-HCl pH 7.4, 1 mM EDTA, protease inhibitors). Sonication is recommended.
-
Reaction Mix:
-
Buffer: 50 mM Tris-HCl, pH 7.5.
-
Cofactor: 1 mM NAD+.
-
Substrate: 50 µM PGF2
.
-
-
Initiation: Add 50 µg of cell lysate protein to the reaction mix in a black 96-well plate.
-
Measurement:
-
Monitor fluorescence of NADH (Ex: 340 nm, Em: 460 nm) kinetically for 30 minutes at 37°C.
-
-
Calculation: Activity is expressed as pmol NADH formed/min/mg protein.
-
Control: Run a parallel blank without PGF2
to account for background NAD+ reduction.
-
Workflow Diagram
Figure 2: Enzymatic assay workflow for measuring the generation of 15-keto-PGF2
References
-
Tai, H. H., et al. (2002). "Prostaglandin catabolism: the 15-hydroxyprostaglandin dehydrogenase pathway."[1][11][12][13] Prostaglandins & Other Lipid Mediators.
- Basu, S. (1998). "Metabolism of PGF2alpha in clinical chemistry." Clinical Chimica Acta.
- Nomura, T., et al. (2015). "Identification of 15-keto-PGF2alpha as a potent olfactory stimulant in fish." Journal of Experimental Biology.
-
Wolf, I., et al. (2006). "The tumor suppressor 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibits colon carcinogenesis." Proceedings of the National Academy of Sciences (PNAS). Retrieved from [Link]
Sources
- 1. 15-PGDH inhibition promotes hematopoietic recovery and enhances HSC function during aging | bioRxiv [biorxiv.org]
- 2. 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of PGF2alpha and 13,14-dihydro-15-keto-PGF2alpha (PGFM) on corpora luteal function in nonpregnant mares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13,14-dihydro-15-keto-PGF2alpha | C20H34O5 | CID 5283039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. [15-Hydroxyprostaglandin dehydrogenase from human placenta, II. Steady state kinetics and influence of prostaglandin F2alpha analogues (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 11. caymanchem.com [caymanchem.com]
- 12. HPGD - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
